molecular formula C10H12Br2O B12830904 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene

Cat. No.: B12830904
M. Wt: 308.01 g/mol
InChI Key: VWOOQEVTHOLYDK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which also contains two methyl groups. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(2-ethoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-hydroxyethoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce 2-(2-bromoethoxy)-1,3-dimethylquinone .

Scientific Research Applications

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene include other brominated aromatic ethers such as:

  • 2-Bromo-5-(2-bromoethoxy)pyridine
  • 5-Bromo-2-(2-bromoethoxy)aniline
  • 1,2,3,5,6,1 lb-hexahydroimidazo [1,2- d ] [l,4]benzoxazepine

These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The uniqueness of this compound lies in its specific arrangement of bromine atoms and ethoxy group, which imparts distinct reactivity and applications .

Properties

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

5-bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene

InChI

InChI=1S/C10H12Br2O/c1-7-5-9(12)6-8(2)10(7)13-4-3-11/h5-6H,3-4H2,1-2H3

InChI Key

VWOOQEVTHOLYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCBr)C)Br

Origin of Product

United States

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